molecular formula C19H18N3NaO4S B12779597 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt CAS No. 63044-60-0

4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt

Cat. No.: B12779597
CAS No.: 63044-60-0
M. Wt: 407.4 g/mol
InChI Key: LWWNLSAOJAUHIE-UWRQUICRSA-M
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Description

4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one
  • 4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, potassium salt

Uniqueness

4-((4-(Dimethylamino)phenyl)methylene)-3-methyl-1-(4-sulfophenyl)-2-pyrazoline-5-one, sodium salt is unique due to its specific sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where water solubility is crucial.

Properties

CAS No.

63044-60-0

Molecular Formula

C19H18N3NaO4S

Molecular Weight

407.4 g/mol

IUPAC Name

sodium;4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C19H19N3O4S.Na/c1-13-18(12-14-4-6-15(7-5-14)21(2)3)19(23)22(20-13)16-8-10-17(11-9-16)27(24,25)26;/h4-12H,1-3H3,(H,24,25,26);/q;+1/p-1/b18-12-;

InChI Key

LWWNLSAOJAUHIE-UWRQUICRSA-M

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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